molecular formula C15H19N3O4 B5772808 N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide

N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide

Cat. No.: B5772808
M. Wt: 305.33 g/mol
InChI Key: ZZHLNOFQGKKPBR-UHFFFAOYSA-N
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Description

N’-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide is a chemical compound that features a cyclohexane ring bonded to a carbohydrazide group, which is further substituted with a 4-nitrophenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide typically involves the reaction of cyclohexanecarbohydrazide with 4-nitrophenylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce various substituted hydrazides .

Scientific Research Applications

N’-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or altering cellular pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide is unique due to its specific structure, which combines a cyclohexane ring with a nitrophenylacetyl group. This unique combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-14(10-11-6-8-13(9-7-11)18(21)22)16-17-15(20)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLNOFQGKKPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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